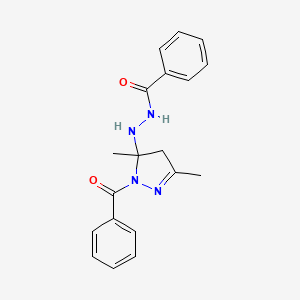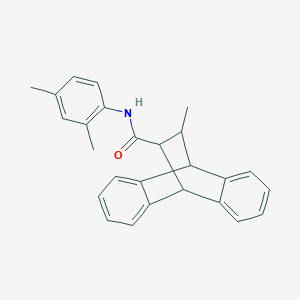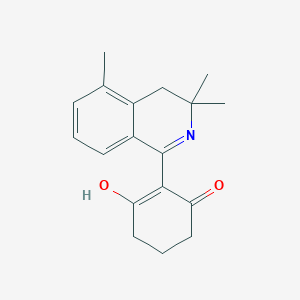![molecular formula C19H19NO6S B11525887 ethyl 2-[({[(2E)-3-(furan-2-yl)prop-2-enoyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11525887.png)
ethyl 2-[({[(2E)-3-(furan-2-yl)prop-2-enoyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(2-{[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a cyclopenta[b]thiophene core, a furan ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the cyclopenta[b]thiophene core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable cyclizing agent.
Introduction of the furan ring: The furan ring can be introduced via a Heck reaction or a similar coupling reaction.
Esterification: The ethyl ester group is introduced through an esterification reaction, typically using ethanol and an acid catalyst.
Amidation: The amide group is formed through a reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiophene core.
Reduction: Reduction reactions can target the carbonyl groups and the double bonds in the furan ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are used under various conditions.
Major Products
Oxidation: Products may include carboxylic acids, ketones, and epoxides.
Reduction: Products may include alcohols, alkanes, and amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives, ethers, and amides.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Agriculture: It may be used in the synthesis of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for its binding affinity and specificity. The ester and amide groups can also form hydrogen bonds, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(FURAN-2-YL)PROPANOATE: Similar in having a furan ring and an ethyl ester group but lacks the cyclopenta[b]thiophene core.
2-ETHYLTHIOPHENE: Contains a thiophene ring with an ethyl substituent but lacks the furan ring and the ester group.
ETHYL 2-(2-FURYL)ACETATE: Features a furan ring and an ethyl ester group but lacks the thiophene core and the amide group.
Uniqueness
ETHYL 2-(2-{[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a cyclopenta[b]thiophene core, a furan ring, and an ethyl ester group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H19NO6S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[(E)-3-(furan-2-yl)prop-2-enoyl]oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H19NO6S/c1-2-24-19(23)17-13-6-3-7-14(13)27-18(17)20-15(21)11-26-16(22)9-8-12-5-4-10-25-12/h4-5,8-10H,2-3,6-7,11H2,1H3,(H,20,21)/b9-8+ |
InChI Key |
WMGKNSIVJXVQND-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11525806.png)
![5-[(phenylcarbonyl)amino]-N,N'-bis[4-(propan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B11525809.png)
![2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11525818.png)
![2-amino-4-(5-bromothiophen-2-yl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11525823.png)
![5-(2-chlorophenyl)-1-hexyl-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11525830.png)
![4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11525838.png)


![2-(4-Methylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B11525850.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11525857.png)
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B11525864.png)

![Benzoic acid, 4-[2-(4-cyanomethyl-1-piperazinyl)-1-oxoethyl]amino-, methyl ester](/img/structure/B11525876.png)
![1,3-diphenyl-N-{(E)-[2-(prop-2-en-1-yloxy)phenyl]methylidene}-1H-pyrazol-5-amine](/img/structure/B11525883.png)
